molecular formula C11H13NO4 B13899611 (3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid

(3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid

Cat. No.: B13899611
M. Wt: 223.22 g/mol
InChI Key: MQDNHGACHBBMQD-VIFPVBQESA-N
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Description

(3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a methoxycarbonylphenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 4-methoxycarbonylbenzaldehyde and an appropriate amino acid derivative. The reaction typically proceeds through a series of steps including condensation, reduction, and protection/deprotection reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield imines, while reduction of the carboxyl group may produce alcohols.

Scientific Research Applications

(3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxycarbonyl group may enhance the compound’s binding affinity and specificity for certain receptors. Detailed studies on its molecular interactions and pathways are essential to understand its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-4-{[1-(methoxycarbonyl)heptyl]amino}-4-oxobutanoic acid
  • (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate

Uniqueness

Compared to similar compounds, (3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its methoxycarbonylphenyl group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

MQDNHGACHBBMQD-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H](CC(=O)O)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CC(=O)O)N

Origin of Product

United States

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